8-Bromo-5-methoxyisoquinoline-1-carboxylic acid
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Overview
Description
8-Bromo-5-methoxyisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid typically involves the bromination of 5-methoxyisoquinoline-1-carboxylic acid. The reaction is carried out using bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the 8-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated isoquinoline derivatives .
Scientific Research Applications
8-Bromo-5-methoxyisoquinoline-1-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyisoquinoline-5-carboxylic acid: Lacks the bromine atom, which affects its reactivity and biological activity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
5-Bromoisoquinoline: Lacks the methoxy and carboxylic acid groups, resulting in different reactivity and uses.
Uniqueness
8-Bromo-5-methoxyisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
8-bromo-5-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-8-3-2-7(12)9-6(8)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
FMBOTKDEEOJWOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=C(C2=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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